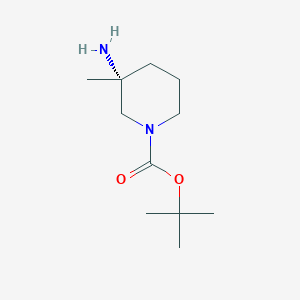

tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate

Description

Historical Development of Piperidine Chemistry

Piperidine, a six-membered heterocyclic amine (C₅H₁₁N), was first isolated in 1850 by Scottish chemist Thomas Anderson and independently characterized by French chemist Auguste Cahours in 1852 via nitric acid-mediated degradation of piperine from black pepper. Its name derives from the genus Piper, reflecting its natural occurrence in pepper alkaloids. Piperidine’s structural simplicity and conformational flexibility—adopting chair conformations with axial or equatorial N–H orientations—have made it a cornerstone in heterocyclic chemistry. Industrially, piperidine is synthesized via pyridine hydrogenation over molybdenum disulfide catalysts, while natural derivatives like piperine (spicy component of black pepper) and coniine (toxic alkaloid from poison hemlock) underscore its biological relevance.

Significance of 3-Substituted Piperidine Derivatives

3-Substituted piperidines are pharmacologically critical due to their presence in bioactive molecules (Table 1). For example:

- (−)-Preclamol : Dopamine agonist for Parkinson’s disease.

- Niraparib : PARP inhibitor used in oncology.

- DPP-IV inhibitors : Antidiabetic agents.

Synthetic challenges arise from the need for stereochemical control at C3. Traditional methods relied on pyridine reduction or nucleophilic additions to pyridinium salts, but these often lack regioselectivity. Modern approaches employ asymmetric catalysis, such as Rh-catalyzed reductive Heck reactions or ring expansions of prolinols, to install substituents enantioselectively.

Table 1: Bioactive 3-Substituted Piperidines

Importance of tert-Butyloxycarbonyl (Boc) Protection in Amino Chemistry

The Boc group (tert-butyloxycarbonyl) is a cornerstone in amine protection due to its:

- Acid lability : Removable via trifluoroacetic acid (TFA) or HCl, orthogonal to base-stable groups (e.g., Fmoc).

- Steric bulk : Shields amines from undesired nucleophilic or oxidative reactions.

- Versatility : Compatible with aqueous conditions using di-tert-butyl dicarbonate (Boc₂O) and bases like NaOH.

Research Significance of (3R)-3-Amino-3-methyl-piperidine Derivatives

The title compound, tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate, is a chiral building block with two stereogenic centers (C1 and C3). Its significance stems from:

Synthetic Utility :

Stereochemical Complexity :

Recent Advances :

Case Study : Nishio et al. synthesized (R)-3-amino-3-methyl-piperidine derivatives as DPP-IV inhibitors, demonstrating 60% oral bioavailability in rats and dose-dependent efficacy. The Boc-protected intermediate allowed precise N-functionalization without racemization.

Properties

IUPAC Name |

tert-butyl (3R)-3-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8,12H2,1-4H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSYZMZEARMCMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-methyl-piperidine-1-carboxylate with appropriate reagents under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity of the compound .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents, such as sodium azide or sodium hydride, under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .

Scientific Research Applications

tert-Butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives are structurally diverse, with variations in substituents and ring systems profoundly influencing their physical, chemical, and pharmacological properties. Below is a detailed comparison of tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate with analogous compounds:

Structural and Functional Differences

Pharmacological and Industrial Relevance

- Bioactivity: The amino-methyl substitution in the target compound enhances its binding affinity to opioid receptors, making it superior for analgesic applications. In contrast, bromobenzyloxy or nitro-substituted derivatives are explored for kinase inhibition or anticancer activity .

- Market Position : The target compound’s cost-effective synthesis and high purity give it a competitive edge over foreign analogs, which often require costly purification steps .

Biological Activity

tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molar Mass | 214.31 g/mol |

| Stereochemistry | R configuration at the 3-position |

The presence of the tert-butyl group imparts steric hindrance, influencing both the compound's reactivity and its interactions with biological targets.

This compound functions primarily as a ligand, interacting with specific enzymes and receptors within biological systems. Its mechanism of action involves:

- Binding Affinity : The compound's structure allows it to bind selectively to certain receptors, modulating their activity.

- Enzyme Interaction : It is utilized in studies of enzyme mechanisms, helping to elucidate protein-ligand interactions that are critical for drug development .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Potential : Studies have shown that derivatives of similar piperidine structures can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines .

- Pharmacological Applications : It serves as an intermediate in synthesizing pharmaceutical compounds, indicating its relevance in drug design and development.

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

- Synthesis Techniques : The compound can be synthesized through controlled reactions involving appropriate reagents. This includes oxidation and reduction processes that modify its functional groups for enhanced biological activity.

-

Case Studies :

- A study highlighted the use of similar piperidine derivatives in targeting specific cancer pathways, showing promising results in inhibiting tumor growth with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

- Another investigation into enzyme inhibition revealed that structural modifications could significantly enhance binding affinity and selectivity towards specific targets, which is crucial for developing effective drugs .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Enzyme interaction, anticancer potential |

| tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | Varies based on stereochemistry |

| tert-butyl (3R)-3-hydroxy-3-methyl-piperidine-1-carboxylate | C₁₁H₂₃N₂O₃ | Potentially different pharmacological effects |

The differences in stereochemistry significantly influence their biological activities and interactions with molecular targets.

Q & A

Q. What are the key synthetic steps for tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Piperidine Ring Formation : Cyclization of precursors (e.g., amino alcohols) under basic conditions.

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or acetonitrile .

Amino Group Functionalization : Selective alkylation or coupling reactions (e.g., Buchwald-Hartwig amination) to install the methyl group at the 3R position.

- Key Optimization : Use anhydrous solvents and controlled temperatures (0–25°C) to minimize racemization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 25°C | Protect amine | 70–85% |

| Alkylation | Methyl iodide, K₂CO₃, DMF | Install methyl group | 60–75% |

| Final Deprotection | HCl/dioxane | Remove Boc group | >90% |

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.0–3.5 ppm (piperidine protons), and δ 1.2–1.3 ppm (methyl group) confirm substituents .

- ¹³C NMR : Signals for carbonyl (C=O, ~155 ppm) and quaternary carbons (~80 ppm for Boc group) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 242.3 g/mol) .

- Infrared Spectroscopy (IR) : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

| Technique | Key Data | Purpose |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 9H, Boc), δ 3.2 (m, 2H, piperidine) | Confirm substituents |

| HRMS | [M+H]⁺ = 242.31 | Validate molecular formula |

| IR | 1682 cm⁻¹ (C=O) | Identify Boc group |

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for solvent handling .

- Storage : Store at 2–8°C in airtight containers; incompatible with strong oxidizers (e.g., HNO₃, KMnO₄) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)-specific catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation of intermediates .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .

- Analytical Control : Monitor optical rotation ([α]D²⁵) and chiral HPLC (e.g., Chiralpak AD-H column) .

| Parameter | Optimal Condition | Impact on Purity |

|---|---|---|

| Catalyst Loading | 5 mol% Ru-BINAP | >98% ee |

| Reaction Temp | 0°C | Minimize racemization |

Q. What methodologies assess its interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .

| Assay | Target | Observed Kd (µM) |

|---|---|---|

| SPR | Kinase X | 0.45 ± 0.1 |

| ITC | Protease Y | 1.2 ± 0.3 |

Q. How to resolve contradictions in bioactivity data across assays?

- Methodological Answer :

- Purity Verification : Re-analyze compound via HPLC and MS to exclude impurities .

- Assay Conditions : Standardize buffer pH, ionic strength, and temperature across studies .

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to confirm specificity .

| Discrepancy Source | Resolution Strategy | Example |

|---|---|---|

| Impurity Interference | Repurify via prep-HPLC | Remove <2% byproduct |

| pH Sensitivity | Use 50 mM Tris buffer, pH 7.4 | Stabilize target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.